molecular formula C7H16Cl2F2N2 B1430508 1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride CAS No. 1201694-08-7

1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1430508
CAS No.: 1201694-08-7
M. Wt: 237.12 g/mol
InChI Key: PBJVKRKGOGOFMF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H15ClF2N2 and a molecular weight of 200.66 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and an amine group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with difluoroethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or activation of target molecules. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling cascades .

Biological Activity

1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl substituent, which may influence its pharmacological properties. Research into its biological activity has focused on various aspects, including enzyme inhibition, receptor interactions, and therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1201694-08-7
  • Molecular Formula : C8H13F2N·2HCl

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Binding : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to various physiological responses.
  • Ion Channel Modulation : It may affect ion channel activity, impacting cellular excitability and neurotransmission.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of fluorinated piperidines, including derivatives similar to 1-(2,2-Difluoroethyl)piperidin-4-amine. These studies have demonstrated significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing conditions like diabetes and Alzheimer's disease.

CompoundEnzyme TargetInhibition TypeIC50 (µM)
1-(2,2-Difluoroethyl)piperidin-4-amineα-glucosidaseCompetitiveTBD
Similar Derivative (Compound 4)AChEMixed-typeTBD

Note: TBD indicates that specific IC50 values for the compound need further investigation.

Antioxidant Activity

The antioxidant properties of piperidine derivatives have also been evaluated. These compounds exhibit varying degrees of free radical scavenging activity, which is crucial for their potential therapeutic roles in oxidative stress-related diseases.

Case Studies

  • Diabetes Management : In a study involving diabetic rat models, compounds related to 1-(2,2-Difluoroethyl)piperidin-4-amine showed promising results in lowering blood glucose levels through α-glucosidase inhibition. This suggests a potential role for these compounds in anti-diabetic therapies .
  • Cognitive Disorders : The inhibition of AChE by similar piperidine derivatives indicates potential for treating cognitive disorders such as Alzheimer's disease. The ability to enhance cholinergic signaling could provide symptomatic relief in patients .

Structure-Activity Relationship (SAR)

The structural modifications of piperidine derivatives significantly impact their biological activities. Studies have indicated that the presence and position of fluorine atoms can enhance enzyme binding affinity and selectivity. For instance, the difluoroethyl group in 1-(2,2-Difluoroethyl)piperidin-4-amine may increase lipophilicity and improve blood-brain barrier penetration compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-6(10)2-4-11;;/h6-7H,1-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVKRKGOGOFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0 degrees) mixture of 1.21 g (4.58 mmole) of [1-(2,2-difluoro-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester and 20 mL of dioxane, was added 5.7 mL of 4M HCl in dioxane. The mixture was stirred at room temperature overnight, and the solid collected by filtration to give 0.90 g of 1-(2,2-difluoro-ethyl)-piperidin-4-ylamine dihydrochloride.
Name
[1-(2,2-difluoro-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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